Cas no 477524-30-4 ((E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide)
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide is a structurally complex organic compound featuring a benzofuran-pyrazole core linked to a cyanoenamide moiety. Its extended conjugation and functional group diversity make it a promising candidate for applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The inclusion of an octyl chain enhances lipophilicity, potentially improving membrane permeability. The cyano group and conjugated double bond system may contribute to electrophilic reactivity or serve as a Michael acceptor in targeted covalent inhibition. This compound's modular structure allows for further derivatization, offering versatility in drug discovery and materials science research.
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide structure](https://www.kuujia.com/scimg/cas/477524-30-4x500.png)
477524-30-4 structure
Product name:(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(2-Benzofuranyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-octyl-2-propenamide
- 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-octylprop-2-enamide
- Z46086707
- (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide
- 477524-30-4
- EN300-26621055
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- Inchi: 1S/C29H30N4O2/c1-2-3-4-5-6-12-17-31-29(34)23(20-30)18-24-21-33(25-14-8-7-9-15-25)32-28(24)27-19-22-13-10-11-16-26(22)35-27/h7-11,13-16,18-19,21H,2-6,12,17H2,1H3,(H,31,34)/b23-18+
- InChI Key: RMXWWTALDSDMKJ-PTGBLXJZSA-N
- SMILES: O1C2C=CC=CC=2C=C1C1C(/C=C(\C#N)/C(NCCCCCCCC)=O)=CN(C2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 466.23687621g/mol
- Monoisotopic Mass: 466.23687621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 753
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 83.8Ų
Experimental Properties
- Density: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 696.4±55.0 °C(Predicted)
- pka: 11.58±0.46(Predicted)
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26621055-0.05g |
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-octylprop-2-enamide |
477524-30-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide Related Literature
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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4. Book reviews
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